Dipropylzinc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14Zn |

|---|---|

Molecular Weight |

151.6 g/mol |

IUPAC Name |

zinc;propane |

InChI |

InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*1,3H2,2H3;/q2*-1;+2 |

InChI Key |

LDWKCBPOFGZHSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[CH2-].CC[CH2-].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dipropylzinc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylzinc (C6H14Zn) is an organozinc compound that, like other dialkylzinc reagents, is a valuable tool in organic synthesis. Its utility in carbon-carbon bond formation, particularly in the creation of complex organic molecules, makes it a substance of interest to researchers in academia and industry, including those in the field of drug development. A thorough understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the purification of its products. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that as an air- and moisture-sensitive compound, the experimental determination of these properties requires specialized techniques.

| Property | Value | Source(s) |

| Molecular Weight | 151.6 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.080 g/mL at 25 °C | [3] |

| Melting Point | -25 °C | [2] |

| 25 °C | [3] | |

| Boiling Point | 146 °C | [4] |

| 148 °C | [3] | |

| Solubility | Soluble in nonpolar organic solvents such as cyclohexane. | [5] |

| Reactivity | Pyrophoric (ignites spontaneously in air) and reacts violently with water. | [2][3] |

Note on Discrepancies: The reported melting and boiling points for this compound show some variation in the literature. This can be attributed to differences in experimental conditions, sample purity, and the method of measurement. For instance, the melting point is cited as both -25 °C and 25 °C.[2][3] Similarly, the boiling point is reported as 146 °C and 148 °C.[3][4] Researchers should be aware of these discrepancies and consider the source of the data when designing experiments.

Experimental Protocols

The air- and moisture-sensitive nature of this compound necessitates the use of specialized techniques, such as Schlenk lines or glove boxes, for all manipulations.[6][7]

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point method under an inert atmosphere.

Materials:

-

Schlenk flask containing this compound

-

Small test tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating mantle or oil bath

-

Inert gas source (e.g., argon or nitrogen)

-

Schlenk line apparatus

Procedure:

-

Under a positive pressure of inert gas, a small amount (approximately 0.5 mL) of this compound is transferred from the Schlenk flask to the small test tube using a gas-tight syringe.

-

A capillary tube, with the open end facing down, is placed inside the test tube.

-

The test tube is attached to a thermometer and positioned in a heating mantle or oil bath.

-

The apparatus is connected to the Schlenk line to maintain an inert atmosphere.

-

The sample is heated slowly. The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

-

The heating is then discontinued, and the sample is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]

Determination of Density

The density of this compound can be determined by measuring the mass of a known volume of the liquid under an inert atmosphere.

Materials:

-

Schlenk flask containing this compound

-

Gas-tight syringe of known volume (e.g., 1 mL)

-

Analytical balance

-

Inert atmosphere glove box or Schlenk line

Procedure:

-

Inside a glove box or under a constant flow of inert gas on a Schlenk line, the empty and clean gas-tight syringe is weighed on an analytical balance.

-

A precise volume of this compound is carefully drawn into the syringe.

-

The filled syringe is then re-weighed.

-

The density is calculated by dividing the mass of the this compound (mass of filled syringe minus mass of empty syringe) by its volume.

Determination of Solubility

A qualitative assessment of solubility in various organic solvents can be performed under an inert atmosphere.

Materials:

-

Small, dry test tubes or vials

-

This compound

-

A selection of dry, deoxygenated organic solvents (e.g., hexane, toluene, diethyl ether, tetrahydrofuran)

-

Inert atmosphere glove box or Schlenk line

Procedure:

-

Inside a glove box or on a Schlenk line, a small amount of this compound (e.g., a few drops) is added to a test tube.

-

A small volume (e.g., 1 mL) of the chosen solvent is added to the test tube.

-

The mixture is gently agitated to observe if the this compound dissolves completely. The formation of a homogeneous, clear solution indicates solubility. The process is repeated for each solvent. Due to the linear coordination of the zinc atom and the resulting zero dipole moment in symmetric diorganozinc compounds, they exhibit good solubility in nonpolar solvents.[5]

Synthesis of this compound

This compound is typically synthesized via the reaction of a propyl halide with zinc metal. A common method involves the use of a zinc-copper couple to activate the zinc.[2]

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Development

While this compound itself is not used as a therapeutic agent due to its high reactivity, it serves as a crucial reagent in the synthesis of complex organic molecules that may have pharmaceutical applications.[9][10] Its role in forming carbon-carbon bonds with high precision is leveraged in the construction of novel drug candidates. The Negishi coupling, a palladium-catalyzed cross-coupling reaction involving an organozinc compound, is a powerful tool in this regard.[11]

Safety and Handling

This compound is a pyrophoric material that ignites spontaneously on contact with air and reacts violently with water.[3] It must be handled under a dry, inert atmosphere (e.g., argon or nitrogen) using specialized equipment such as a Schlenk line or a glove box.[6] All glassware must be rigorously dried before use. Personal protective equipment, including fire-retardant lab coats, safety glasses, and appropriate gloves, is mandatory. In case of fire, a Class D fire extinguisher (for combustible metals) should be used. Water must never be used to extinguish a this compound fire.

Conclusion

This compound is a valuable but hazardous organometallic reagent. A comprehensive understanding of its physical properties, coupled with strict adherence to safe handling protocols, is essential for its effective and safe utilization in research and development, particularly in the synthesis of potential drug candidates. The data and experimental guidelines provided in this document are intended to support researchers in their work with this important compound.

References

- 1. This compound | C6H14Zn | CID 522075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Page loading... [guidechem.com]

- 4. This compound [stenutz.eu]

- 5. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. organicreactions.org [organicreactions.org]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dipropylzinc: Formula, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dipropylzinc, a valuable organozinc reagent in organic synthesis. It details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates key reaction mechanisms.

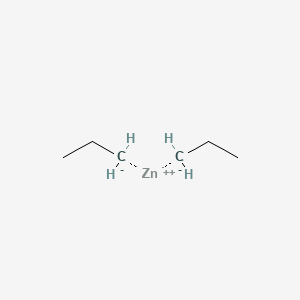

Chemical Formula and Structure

This compound is an organometallic compound with the chemical formula C₆H₁₄Zn .[1] Its structure consists of a central zinc atom bonded to two n-propyl groups. The molecule adopts a linear geometry with respect to the C-Zn-C bond, a common feature for dialkylzinc compounds, which is a result of sp hybridization of the zinc atomic orbitals.

Structural Representation:

The simplified molecular-input line-entry system (SMILES) representation for this compound is CCC[Zn]CCC.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a ready reference for experimental planning and safety assessments.

| Property | Value |

| Molecular Formula | C₆H₁₄Zn |

| Molecular Weight | 151.6 g/mol [1] |

| Boiling Point | 148 °C[2] |

| Melting Point | 25 °C[2] |

| Density | 1.080 g/cm³[2] |

| Standard Enthalpy of Formation (gas) | -17 ± 23 kJ/mol[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a propyl halide with zinc metal. The following is a detailed protocol adapted from established procedures for preparing organozinc reagents.[4] This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques, as this compound is pyrophoric.

Materials:

-

Zinc powder

-

1-Bromopropane (B46711) (or 1-Iodopropane)

-

Anhydrous ether or tetrahydrofuran (B95107) (THF) as solvent

-

Iodine (for activation)

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk glassware

Procedure:

-

Activation of Zinc:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, add zinc powder.

-

Heat the flask under a high vacuum to remove any moisture.

-

Allow the flask to cool and fill with an inert gas.

-

Add a small crystal of iodine. The color of the iodine will disappear as it reacts with the zinc surface, indicating activation.

-

-

Formation of Propylzinc Bromide:

-

Add anhydrous solvent (e.g., THF) to the activated zinc.

-

Slowly add 1-bromopropane to the stirred suspension of activated zinc. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the zinc has been consumed. At this stage, a solution of propylzinc bromide has been formed.

-

-

Formation of this compound (Schlenk Equilibrium):

-

The formation of this compound from propylzinc bromide occurs via the Schlenk equilibrium: 2 CH₃CH₂CH₂ZnBr ⇌ (CH₃CH₂CH₂)₂Zn + ZnBr₂

-

To isolate the this compound, the equilibrium can be shifted by removing the solvent and then distilling the this compound under reduced pressure.

-

-

Purification:

-

The crude product is purified by fractional distillation under reduced pressure. The receiving flask should be cooled to prevent decomposition of the product.

-

Visualizing Workflows and Mechanisms

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound from 1-bromopropane and zinc metal.

References

Synthesis of Dipropylzinc from Propyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of dipropylzinc from propyl bromide. Organozinc compounds, first prepared by Edward Frankland in 1849, are valuable reagents in organic synthesis due to their moderate reactivity and tolerance of various functional groups.[1][2] this compound, a member of this class, serves as a key intermediate in various carbon-carbon bond-forming reactions. This document details the prevalent synthetic routes, provides structured quantitative data, and offers comprehensive experimental protocols.

Core Synthetic Methodologies

The synthesis of this compound from propyl bromide can be broadly categorized into two primary approaches: the direct reaction with zinc metal, reminiscent of Frankland's original work, and a transmetallation route involving a Grignard reagent.

-

Direct Synthesis (Frankland-type Reaction): This method involves the direct reaction of propyl bromide with zinc metal.[3] A critical aspect of this approach is the activation of the zinc metal, as the reaction with unactivated zinc is often sluggish.[4] Common activation techniques include the use of a zinc-copper couple, Rieke zinc (prepared by the reduction of zinc chloride), or chemical activation with reagents such as iodine, 1,2-dibromoethane (B42909), or chlorotrimethylsilane.[4][5] The reaction typically proceeds in two stages. Initially, propylzinc bromide is formed. Subsequently, disproportionation, often driven by heating, yields the more volatile this compound, which can be isolated by distillation. This equilibrium is described by the Schlenk equilibrium.[1]

-

Grignard Reagent Route (Transmetallation): This alternative and often high-yielding method involves the reaction of a pre-formed Grignard reagent, propylmagnesium bromide, with anhydrous zinc chloride.[1] Propylmagnesium bromide is synthesized by reacting propyl bromide with magnesium metal in an ethereal solvent. The subsequent addition of zinc chloride results in a transmetallation reaction, affording this compound.[1]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthetic routes to this compound and related dialkylzinc compounds.

| Method | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| Grignard Route | Propyl Bromide | Mg, ZnCl₂ | Diethyl ether | Reflux | Not specified | 85-86% | [1] |

| Direct Synthesis (analogous) | Ethyl Iodide, Ethyl Bromide | Zn-Cu couple | None | Reflux | ~1 hour | 81-84% | [1] |

| Alkylzinc Bromide Formation | Alkyl Bromide | Zn dust, I₂ (1-5 mol%) | Polar aprotic | Not specified | Not specified | High | [6] |

| Alkylzinc Bromide Formation | Alkyl Bromide | Zn dust, TMSCl (20 mol%), 1,2-dibromoethane (60 mol%) | THF | 80 °C | 16 hours | Good | [5] |

Experimental Protocols

Caution: Organozinc compounds are pyrophoric and react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques (e.g., Schlenk line or glovebox).

Protocol 1: Synthesis of this compound via the Grignard Route

This protocol is adapted from a general procedure for the synthesis of higher dialkylzinc compounds.[1]

Reagents:

-

Magnesium turnings (1.00 mol, 24.3 g)

-

Propyl bromide (0.68 mol, 84 g)

-

Anhydrous zinc chloride (0.250 mol, 34.1 g)

-

Anhydrous diethyl ether

Procedure:

-

Preparation of Propylmagnesium Bromide: In a dry, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel under an inert atmosphere, place the magnesium turnings.

-

Add a small portion of a solution of propyl bromide in anhydrous diethyl ether to initiate the reaction.

-

Once the reaction has started, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Formation of this compound: Prepare a solution of anhydrous zinc chloride in 100 mL of anhydrous diethyl ether.

-

Slowly add the zinc chloride solution to the freshly prepared propylmagnesium bromide solution with vigorous stirring.

-

A white precipitate of magnesium salts will form. Stir the mixture for an additional hour at room temperature.

-

Isolation: Isolate the this compound from the magnesium salts by filtration under an inert atmosphere.

-

The diethyl ether can be removed under reduced pressure, and the crude this compound can be purified by vacuum distillation. The fraction boiling at 39–40 °C/9 torr corresponds to di-n-propylzinc.[1]

Protocol 2: Direct Synthesis of this compound (General Procedure)

This protocol is a generalized procedure based on the direct reaction of alkyl halides with activated zinc.

Reagents:

-

Zinc dust or powder (e.g., 2.0 eq)

-

Propyl bromide (1.0 eq)

-

Activating agent (e.g., a catalytic amount of iodine)

-

Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

-

Zinc Activation: In a dry Schlenk flask under an inert atmosphere, add the zinc powder and a catalytic amount of iodine.

-

Add the anhydrous solvent. The color of the iodine will fade upon heating or stirring, indicating the activation of the zinc.[4]

-

Cool the mixture to room temperature.

-

Formation of Propylzinc Bromide: Slowly add the propyl bromide to the activated zinc suspension. The reaction may be exothermic and require cooling to maintain a controlled temperature.

-

Stir the mixture at room temperature or with gentle heating until the zinc is consumed, indicating the formation of propylzinc bromide.

-

Formation of this compound: Replace the reflux condenser with a distillation apparatus.

-

Heat the reaction mixture to distill the more volatile this compound from the reaction mixture, thereby shifting the Schlenk equilibrium.

-

Collect the distilled this compound in a cooled receiving flask under an inert atmosphere.

Mandatory Visualizations

Caption: Synthesis of this compound via the Grignard route.

Caption: Direct synthesis of this compound from propyl bromide.

Caption: General experimental workflow for this compound synthesis.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. tandfonline.com [tandfonline.com]

- 3. brainly.com [brainly.com]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides [beilstein-journals.org]

- 6. Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Dipropylzinc: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety data, and handling procedures for dipropylzinc. The following sections detail its physical and chemical characteristics, toxicological profile, safe handling and disposal protocols, and a representative experimental procedure for its use in organic synthesis.

Chemical and Physical Properties

This compound, identified by the CAS number 628-91-1, is an organozinc compound with the chemical formula C₆H₁₄Zn.[1] It is a highly reactive substance, and a thorough understanding of its properties is crucial for its safe handling and effective use in research and development.

| Property | Value | Reference |

| CAS Number | 628-91-1 | [1] |

| Molecular Formula | C₆H₁₄Zn | [2] |

| Molecular Weight | 151.6 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 148 °C | [3] |

| Melting Point | -63 °C | |

| Density | 1.080 g/cm³ | [3] |

| Flash Point | 7 °C (45 °F) - closed cup |

Safety and Hazard Information

This compound is a hazardous chemical that requires strict safety precautions. It is highly flammable, pyrophoric (ignites spontaneously in air), and reacts violently with water. It can cause severe skin burns and eye damage. The following table summarizes its hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor |

| Pyrophoric liquids | Category 1 | H250: Catches fire spontaneously if exposed to air |

| Substances and mixtures which in contact with water emit flammable gases | Category 1 | H260: In contact with water releases flammable gases which may ignite spontaneously |

| Skin corrosion/irritation | Category 1A | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

Data compiled from multiple safety data sheets.

Personal Protective Equipment (PPE)

When handling this compound, it is mandatory to use the following personal protective equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use flame-retardant and chemical-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary, especially when working outside of a fume hood or in case of a spill.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

General first aid guidance compiled from various safety data sheets.

Toxicological Data

Experimental Protocols

This compound is a versatile reagent in organic synthesis, commonly used for the alkylation of carbonyl compounds. The following is a detailed protocol for the nucleophilic addition of this compound to an aldehyde, such as benzaldehyde (B42025). All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Nucleophilic Addition of this compound to Benzaldehyde

Materials:

-

This compound (solution in an appropriate solvent, e.g., heptane (B126788) or toluene)

-

Benzaldehyde

-

Anhydrous toluene (B28343)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (Schlenk flask, syringes, dropping funnel, etc.)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

-

Initial Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition of Aldehyde: Under a positive pressure of nitrogen, add a solution of benzaldehyde in anhydrous toluene to the flask via the dropping funnel.

-

Addition of this compound: Slowly add the this compound solution to the stirred solution of benzaldehyde via syringe or dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired secondary alcohol.

Diagrams

Logical Relationship of Safety Precautions

References

The Reactivity of Dipropylzinc with Protic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropylzinc (Zn(CH₂CH₂CH₃)₂), a dialkylzinc compound, exhibits high reactivity towards protic solvents. This technical guide provides a comprehensive overview of the anticipated reactions of this compound with various protic solvents, including water, alcohols, primary and secondary amines, and carboxylic acids. Due to a scarcity of literature specifically detailing the reactivity of this compound, this guide draws upon established principles of organometallic chemistry and data from analogous dialkylzinc compounds, such as diethylzinc, to predict reaction pathways, products, and potential hazards. This document is intended to serve as a valuable resource for professionals in research and development, offering insights into reaction mechanisms, proposed experimental protocols, and safety considerations for handling this energetic organometallic reagent.

Introduction

Organozinc compounds are versatile reagents in organic synthesis, valued for their utility in carbon-carbon bond formation, catalysis, and as precursors for other organometallic species. This compound, a member of this class, is a pyrophoric liquid that demands careful handling due to its vigorous reactivity, particularly with protic solvents. The lone pair of electrons on the oxygen or nitrogen atom of a protic solvent readily attacks the electron-deficient zinc center, while the acidic proton facilitates the cleavage of the zinc-carbon bond. This reactivity, while hazardous if uncontrolled, can be harnessed for specific synthetic transformations. Understanding the kinetics, thermodynamics, and mechanisms of these reactions is crucial for safe and effective utilization in a laboratory or industrial setting.

General Reactivity with Protic Solvents

The fundamental reaction between this compound and a generic protic solvent (H-X) proceeds via a protonolysis mechanism. The driving force is the formation of the stable, non-polar propane (B168953) gas and a zinc salt or alkoxide. The general reaction can be depicted as follows:

Zn(CH₂CH₂CH₃)₂ + 2 H-X → ZnX₂ + 2 CH₃CH₂CH₃

The reaction is typically highly exothermic and can be violent if the reactants are mixed rapidly or in high concentrations. The reactivity is influenced by the acidity of the protic solvent, with more acidic solvents reacting more vigorously.

Reaction with Water (Hydrolysis)

The hydrolysis of this compound is extremely rapid and violent, producing propane gas and zinc hydroxide. The reaction is believed to proceed in a stepwise manner, analogous to the hydrolysis of diethylzinc.

Reaction Pathway:

-

First Propyl Group Cleavage: Zn(CH₂CH₂CH₃)₂ + H₂O → (CH₃CH₂CH₂)ZnOH + CH₃CH₂CH₃

-

Second Propyl Group Cleavage: (CH₃CH₂CH₂)ZnOH + H₂O → Zn(OH)₂ + CH₃CH₂CH₃

The intermediate, propylzinc hydroxide, is generally unstable and readily reacts with another water molecule.

Experimental Protocol: Gas Evolution Measurement (Illustrative)

-

Objective: To qualitatively and quantitatively measure the propane gas evolved during the hydrolysis of this compound.

-

Apparatus: A Schlenk line, a reaction flask equipped with a pressure-equalizing dropping funnel and a gas burette.

-

Procedure:

-

A known amount of this compound solution in an anhydrous aprotic solvent (e.g., toluene) is placed in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

The system is connected to a gas burette filled with an inert liquid.

-

A stoichiometric amount of degassed water is added dropwise from the dropping funnel with vigorous stirring.

-

The volume of propane gas evolved is measured over time using the gas burette.

-

The reaction temperature should be carefully controlled using a cooling bath.

-

Quantitative Data (Hypothetical based on stoichiometry):

| Reactant (this compound) | Reactant (Water) | Theoretical Propane Evolved (molar equivalent) |

| 1.0 mmol | 2.0 mmol | 2.0 mmol |

| 5.0 mmol | 10.0 mmol | 10.0 mmol |

Logical Relationship Diagram:

Reaction with Alcohols (Alcoholysis)

The reaction of this compound with alcohols is also vigorous, yielding propane and zinc alkoxides. The reactivity generally decreases with increasing steric bulk of the alcohol.

Reaction Pathway:

-

First Propyl Group Cleavage: Zn(CH₂CH₂CH₃)₂ + R-OH → (CH₃CH₂CH₂)ZnOR + CH₃CH₂CH₃

-

Second Propyl Group Cleavage: (CH₃CH₂CH₂)ZnOR + R-OH → Zn(OR)₂ + CH₃CH₂CH₃

The intermediate, propylzinc alkoxide, can be isolated under carefully controlled conditions, particularly with bulky alcohols.

Experimental Protocol: In-situ FTIR Spectroscopy (Illustrative)

-

Objective: To monitor the disappearance of the alcohol O-H stretch and the appearance of zinc alkoxide species.

-

Apparatus: An FTIR spectrometer with an in-situ reaction cell (e.g., ATR probe) suitable for air-sensitive and exothermic reactions.

-

Procedure:

-

A solution of the alcohol in an anhydrous, IR-transparent solvent (e.g., hexane) is introduced into the reaction cell.

-

A background spectrum is collected.

-

A solution of this compound is slowly added to the alcohol solution under an inert atmosphere.

-

FTIR spectra are recorded at regular intervals to monitor the changes in the vibrational bands.

-

The reaction is maintained at a constant, low temperature.

-

Quantitative Data (Hypothetical Rate Constants):

| Alcohol | Steric Hindrance | Relative Rate Constant (k_rel) |

| Methanol | Low | 100 |

| Ethanol | Medium | 50 |

| tert-Butanol | High | 5 |

Experimental Workflow Diagram:

Reaction with Amines

The reaction of this compound with primary and secondary amines is generally less vigorous than with water or alcohols, reflecting the lower acidity of the N-H bond. The products are zinc amides and propane.

Reaction Pathway with Primary Amines (R-NH₂):

-

First Propyl Group Cleavage: Zn(CH₂CH₂CH₃)₂ + R-NH₂ → (CH₃CH₂CH₂)ZnNHR + CH₃CH₂CH₃

-

Second Propyl Group Cleavage: (CH₃CH₂CH₂)ZnNHR + R-NH₂ → Zn(NHR)₂ + CH₃CH₂CH₃

Reaction Pathway with Secondary Amines (R₂NH):

Zn(CH₂CH₂CH₃)₂ + 2 R₂NH → Zn(NR₂)₂ + 2 CH₃CH₂CH₃

Tertiary amines, lacking an acidic proton, do not react in the same manner but can form adducts with this compound.

Experimental Protocol: NMR Spectroscopy (Illustrative)

-

Objective: To monitor the consumption of this compound and the amine, and the formation of propane and the zinc amide.

-

Apparatus: An NMR spectrometer, NMR tubes with J. Young valves for air-sensitive samples.

-

Procedure:

-

A known concentration of the amine in a deuterated anhydrous aprotic solvent (e.g., C₆D₆) is prepared in an NMR tube under an inert atmosphere.

-

An initial ¹H NMR spectrum is recorded.

-

A known amount of this compound is added to the NMR tube via syringe.

-

The reaction is monitored by acquiring ¹H NMR spectra at various time intervals.

-

The integration of the signals corresponding to the propyl groups of this compound, the N-H proton of the amine, and the methyl and methylene (B1212753) protons of propane can be used to follow the reaction progress.

-

Quantitative Data (Hypothetical Product Yields):

| Amine | Product | Theoretical Yield |

| n-Propylamine | Zn(NHCH₂CH₂CH₃)₂ | >95% |

| Diethylamine | Zn(N(CH₂CH₃)₂)₂ | >95% |

Reaction with Carboxylic Acids

Carboxylic acids are strong protic acids and react very exothermically with this compound. The initial reaction is an acid-base reaction to form a zinc carboxylate and propane.

Reaction Pathway:

Zn(CH₂CH₂CH₃)₂ + 2 R-COOH → Zn(OOCR)₂ + 2 CH₃CH₂CH₃

This reaction is typically very fast and difficult to control without significant cooling and slow addition of the reagents.

Experimental Protocol: Reaction Calorimetry (Illustrative)

-

Objective: To measure the heat of reaction between this compound and a carboxylic acid.

-

Apparatus: A reaction calorimeter.

-

Procedure:

-

A solution of the carboxylic acid in an anhydrous aprotic solvent is placed in the calorimeter vessel and brought to the desired temperature.

-

A solution of this compound is added at a controlled rate.

-

The heat flow is measured throughout the addition and for a period after to ensure the reaction has gone to completion.

-

The total heat evolved is used to calculate the enthalpy of the reaction.

-

Quantitative Data (Hypothetical Enthalpy of Reaction):

| Carboxylic Acid | ΔH_rxn (kJ/mol of Zn(C₃H₇)₂) |

| Acetic Acid | -400 to -500 |

| Propanoic Acid | -400 to -500 |

Signaling Pathway Analogy for Reactivity:

Thermal Stability of Di-n-propylzinc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-n-propylzinc (B12070798) [(CH₃CH₂CH₂)₂Zn] is an organozinc compound with applications in organic synthesis and materials science. Understanding its thermal stability is paramount for safe handling, storage, and application, particularly in processes requiring elevated temperatures such as chemical vapor deposition or catalytic reactions. This technical guide provides a comprehensive overview of the anticipated thermal behavior of di-n-propylzinc, drawing upon the established knowledge of related dialkylzinc compounds. It outlines the primary decomposition pathways and provides detailed, generalized experimental protocols for assessing thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), with a focus on handling air- and moisture-sensitive materials.

Introduction to the Thermal Stability of Dialkylzinc Compounds

The primary pathway for the gas-phase thermal decomposition of simple dialkylzinc compounds is the homolytic cleavage of the zinc-carbon bond. This process generates an alkyl radical and an alkylzinc radical, which can undergo further reactions. For diethylzinc (B1219324), it has been shown that the simple bond dissociation between zinc and the ethyl group is the dominant homogeneous thermal decomposition pathway[1]. Another potential, though often minor, pathway is β-hydride elimination, which would yield propene and a propylzinc hydride species.

Quantitative Thermal Stability Data (Hypothetical)

Due to the absence of specific experimental data for di-n-propylzinc in the reviewed literature, the following table is presented as a template to be populated with experimental findings. Data for related compounds are included for comparative purposes, highlighting the expected range of thermal stability.

| Compound | Decomposition Onset (TGA) | Peak Decomposition Temperature (DTG) | Enthalpy of Decomposition (DSC) | Activation Energy (Ea) | Decomposition Products |

| Di-n-propylzinc | Data not available | Data not available | Data not available | Data not available | Propane, Propene, Hexane (predicted) |

| Diethylzinc | ~120 °C (explosive) | - | - | - | n-Butane, Ethene, Ethane[2] |

| Dimethylzinc (B1204448) | >200-215 °C | - | - | - | Methane, Ethane (predicted) |

Experimental Protocols for Thermal Analysis

Given the air- and moisture-sensitive nature of di-n-propylzinc, all handling and preparation for thermal analysis must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which di-n-propylzinc begins to decompose and to quantify the mass loss associated with this decomposition.

Methodology:

-

Instrument Preparation: A thermogravimetric analyzer is placed inside a glovebox purged with high-purity nitrogen or argon. Alternatively, a TGA instrument with a well-sealed furnace and autosampler compatible with an inert atmosphere can be used.

-

Sample Preparation: A small sample of di-n-propylzinc (typically 5-10 mg) is loaded into a hermetically sealed aluminum or stainless steel TGA pan inside the glovebox. A pinhole is carefully made in the lid of the pan immediately before placing it in the TGA autosampler to allow for the escape of volatile decomposition products while minimizing exposure to the atmosphere.

-

TGA Parameters:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: Ramp from ambient temperature to a final temperature (e.g., 400 °C) at a controlled heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for kinetic analysis of the decomposition.

-

Data Collection: Continuously record the sample weight as a function of temperature. The derivative of the weight loss curve (DTG) is also plotted to identify the temperature of the maximum rate of decomposition.

-

-

Kinetic Analysis: The activation energy of the decomposition can be calculated from the TGA data obtained at different heating rates using model-free isoconversional methods such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of di-n-propylzinc, determining whether the process is exothermic or endothermic and quantifying the enthalpy of decomposition.

Methodology:

-

Instrument Preparation: A DSC instrument is set up in a similar inert atmosphere environment as the TGA.

-

Sample Preparation: A small, precisely weighed sample of di-n-propylzinc (typically 1-5 mg) is hermetically sealed in a high-pressure stainless steel or gold-plated DSC pan inside a glovebox. This is crucial to contain any pyrophoric reaction and prevent evaporation before decomposition.

-

DSC Parameters:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: Ramp from a sub-ambient temperature (e.g., -50 °C) to a final temperature (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Reference: An empty, hermetically sealed pan of the same type is used as a reference.

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis: Exothermic or endothermic peaks in the DSC thermogram indicate thermal events. The peak onset temperature provides information about the initiation of decomposition, and the integrated peak area corresponds to the enthalpy of the reaction.

Predicted Decomposition Pathway and Visualization

The thermal decomposition of di-n-propylzinc is expected to proceed primarily through the homolytic cleavage of the Zn-C bonds.

Caption: Predicted homolytic cleavage decomposition pathway of di-n-propylzinc.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the thermal analysis of an air-sensitive compound like di-n-propylzinc.

Caption: Experimental workflow for thermal analysis of air-sensitive compounds.

Safety Considerations

Di-n-propylzinc is expected to be pyrophoric, reacting violently with air and moisture. All handling must be performed by trained personnel in a properly functioning inert atmosphere glovebox or using appropriate Schlenk line techniques. Personal protective equipment, including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory. The thermal decomposition can generate flammable gases, and the analysis should be conducted in a well-ventilated area, with the instrument exhaust properly vented.

Conclusion

While specific quantitative data on the thermal stability of di-n-propylzinc is currently lacking in the scientific literature, a robust framework for its characterization can be established based on the behavior of analogous dialkylzinc compounds and established analytical techniques. The primary decomposition mechanism is anticipated to be the homolytic cleavage of the zinc-carbon bond. The detailed experimental protocols for TGA and DSC provided in this guide, with a strong emphasis on the handling of air-sensitive materials, offer a clear path for researchers to safely and accurately determine the thermal stability of di-n-propylzinc and other reactive organometallic compounds. Such data is crucial for the advancement of synthetic methodologies and material applications involving this class of reagents.

References

A Comprehensive Technical Guide to the Solubility of Dipropylzinc in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dipropylzinc in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide leverages data for the closely related and structurally similar compound, diethylzinc, as a strong proxy. This approach is supported by literature stating that the solubilities and miscibilities of these lower dialkylzinc compounds in aprotic solvents are comparable.

Core Concepts in the Solubility of Organometallic Compounds

The solubility of organometallic compounds like this compound is primarily governed by the principle of "like dissolves like." As a nonpolar compound, this compound is expected to exhibit higher solubility in nonpolar or weakly polar aprotic solvents. The zinc-carbon bond in this compound is highly reactive towards protic solvents such as water and alcohols, leading to rapid decomposition rather than dissolution. Therefore, handling and solubility studies must be conducted under inert, anhydrous conditions.

Data Presentation: Solubility of Dialkylzincs in Organic Solvents

The following table summarizes the available solubility data for diethylzinc, which can be considered indicative of this compound's solubility. The data is presented to facilitate easy comparison for solvent selection in synthesis, catalysis, and other applications.

| Solvent | Classification | This compound Solubility (Qualitative) | Diethylzinc Solubility (Quantitative/Qualitative) |

| Hydrocarbons | |||

| Hexane | Nonpolar, Aliphatic | Expected to be miscible | Miscible; Commercially available as 1.0 M solution[1][2][3] |

| Heptane | Nonpolar, Aliphatic | Expected to be miscible | Miscible[4] |

| Toluene | Nonpolar, Aromatic | Expected to be miscible | Miscible; Commercially available as 1.1 M solution[1] |

| Benzene | Nonpolar, Aromatic | Expected to be miscible | Miscible[5][6][7][8][9][10] |

| Petroleum Ether | Nonpolar, Aliphatic Mix | Expected to be miscible | Miscible[5][6][7] |

| Ethers | |||

| Diethyl Ether | Weakly Polar, Aprotic | Expected to be miscible | Miscible[5][6][7][8][9] |

| Tetrahydrofuran (THF) | Polar, Aprotic | Expected to be soluble | Soluble |

Experimental Protocols

Due to the pyrophoric nature of this compound, all manipulations must be carried out using stringent air-free techniques, such as on a Schlenk line or in a glovebox.

General Protocol for Solubility Determination of this compound

This protocol outlines a general method for the qualitative and quantitative determination of the solubility of this compound in a given anhydrous organic solvent.

1. Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of interest (e.g., hexane, toluene, diethyl ether, THF)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Gas-tight syringes

-

Septa

-

Inert gas supply (Argon or Nitrogen)

-

Thermostatic bath

-

Analytical balance (for quantitative analysis)

-

Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectrometer (for quantitative analysis)

2. Experimental Procedure:

a. Preparation: i. Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas. ii. Ensure the solvent is anhydrous, typically by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons).

b. Qualitative Solubility (Miscibility Test): i. Under a positive pressure of inert gas, add a known volume (e.g., 5 mL) of the anhydrous solvent to a Schlenk flask. ii. Using a gas-tight syringe, carefully add a small amount (e.g., 0.1 mL) of this compound to the solvent while stirring. iii. Observe for any signs of insolubility, such as the formation of a second liquid phase, cloudiness, or precipitation. iv. If the solution remains clear and homogeneous, continue to add this compound incrementally until a significant volume has been added. If no phase separation occurs, the two are considered miscible.

c. Quantitative Solubility Determination (Gravimetric Method): i. Prepare a saturated solution of this compound in the chosen solvent at a specific temperature by adding an excess of this compound to a known volume of the solvent in a sealed Schlenk flask. ii. Stir the mixture in a thermostatic bath for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. iii. Allow the undissolved this compound to settle. iv. Carefully extract a known volume of the clear supernatant using a gas-tight syringe fitted with a filter needle. v. Transfer the aliquot to a pre-weighed, dry Schlenk flask under an inert atmosphere. vi. Carefully evaporate the solvent under vacuum, leaving the this compound residue. vii. The weight of the residue can be used to calculate the solubility in g/L or mol/L.

d. Quantitative Solubility Determination (Spectroscopic/Chromatographic Method): i. Prepare a saturated solution as described in 2.c.i-iii. ii. Take a known volume of the supernatant and dilute it with a known volume of the anhydrous solvent. iii. Analyze the diluted solution using a calibrated GC or NMR instrument to determine the concentration of this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the quantitative determination of this compound solubility using a gravimetric approach.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 205511001 [thermofisher.com]

- 4. Diethylzinc - Wikipedia [en.wikipedia.org]

- 5. sdlookchem.com [sdlookchem.com]

- 6. Diethylzinc | C4H10Zn | CID 101667988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diethylzinc CAS#: 557-20-0 [amp.chemicalbook.com]

- 8. Diethylzinc | 557-20-0 [chemicalbook.com]

- 9. Diethylzinc CAS#: 557-20-0 [m.chemicalbook.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Understanding the Pyrophoric Nature of Dipropylzinc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropylzinc (C6H14Zn) is a highly reactive organozinc compound utilized in various chemical syntheses. Its utility is intrinsically linked to its hazardous pyrophoric nature, necessitating stringent handling protocols. This technical guide provides an in-depth analysis of the core principles underlying the pyrophoricity of this compound, offering detailed experimental protocols, quantitative data, and safety procedures to ensure its safe handling and application in a laboratory setting.

Introduction

Organozinc compounds, particularly dialkylzincs, are a class of organometallic reagents known for their utility in organic synthesis.[1] this compound, a member of this class, is a colorless liquid that is highly reactive and spontaneously ignites upon contact with air.[2] This pyrophoric characteristic, while integral to its reactivity, presents significant safety challenges that demand a thorough understanding and meticulous handling procedures. This guide aims to provide a comprehensive resource for professionals working with this compound, detailing its chemical properties, the mechanisms of its pyrophoric reactions, and standardized protocols for its safe use.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C6H14Zn | [3] |

| Molecular Weight | 151.6 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Density | 1.080 g/cm³ | [2] |

| Boiling Point | 148 °C | [2] |

| Melting Point | -25 °C | [2] |

The Pyrophoric Nature of this compound

The pyrophoricity of this compound stems from its highly exothermic reaction with oxygen and water. The zinc-carbon bond in dialkylzinc compounds is polarized towards the carbon atom, creating a nucleophilic carbon center that is highly susceptible to attack by electrophiles, including oxygen.[4]

Reaction with Air (Oxidation)

The simplified overall reaction can be represented as:

Zn(C3H7)2 + 10 O2 → ZnO + 6 CO2 + 7 H2O

A more detailed, step-by-step mechanism is proposed to involve the formation of peroxide intermediates.

Reaction with Water (Hydrolysis)

This compound reacts violently with water in a highly exothermic hydrolysis reaction. This reactivity is due to the high affinity of the zinc center for oxygen and the protonolysis of the zinc-carbon bond. The reaction proceeds rapidly to form zinc hydroxide (B78521) and propane (B168953) gas.

The overall reaction is:

Zn(C3H7)2 + 2 H2O → Zn(OH)2 + 2 C3H8

The release of flammable propane gas during this reaction adds to the overall fire hazard.

Experimental Protocols

The safe handling and use of this compound require strict adherence to established protocols. The following sections detail procedures for handling, transfer, and quenching of this pyrophoric reagent.

General Handling Precautions

-

Inert Atmosphere: All manipulations of this compound must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[5]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and flame-resistant gloves.[6]

-

Work Area: The work area, typically a fume hood, should be free of flammable materials and sources of ignition. An appropriate fire extinguisher (Class D for metal fires or powdered lime) must be readily accessible.[6]

-

Do Not Work Alone: Never handle pyrophoric reagents when alone.[5]

Syringe and Cannula Transfer Techniques

Transferring this compound requires techniques that prevent its exposure to air. The two primary methods are syringe transfer for smaller volumes and cannula transfer for larger volumes.

4.2.1. Syringe Transfer Protocol

-

Preparation: Ensure all glassware, syringes, and needles are oven-dried and cooled under a stream of inert gas.

-

Inert Atmosphere: The this compound container and the reaction vessel must be under a positive pressure of an inert gas.

-

Withdrawal: Puncture the septum of the this compound container with the needle of a gas-tight syringe that has been purged with inert gas. Slowly withdraw the desired volume of liquid.

-

Transfer: Transfer the liquid to the reaction vessel by piercing the septum.

-

Quenching: Immediately rinse the syringe and needle with a dry, inert solvent (e.g., hexane (B92381) or toluene) and then quench the residual reagent by drawing up a small amount of isopropanol, followed by water, into the syringe.[7]

4.2.2. Cannula Transfer Protocol

-

Preparation: Use oven-dried glassware and a double-tipped needle (cannula).

-

Inert Atmosphere: Maintain a positive pressure of inert gas in both the reagent bottle and the receiving flask.

-

Transfer: Insert one end of the cannula into the headspace of the reagent bottle and the other end into the receiving flask to purge the cannula. Then, lower the end of the cannula in the reagent bottle into the liquid to initiate the transfer. The transfer is driven by a slight pressure difference, which can be achieved by carefully adjusting the gas flow.[8]

-

Completion: Once the desired volume is transferred, raise the cannula out of the liquid and into the headspace to clear the line with inert gas before removing it.

-

Quenching: Rinse the cannula with a dry, inert solvent and quench any residue as described for the syringe transfer.[7]

Quenching and Disposal of Unused Reagent

Unused or residual this compound must be quenched safely before disposal.

-

Dilution: Dilute the this compound with an inert, high-boiling-point solvent such as heptane (B126788) or toluene (B28343) in a reaction flask under an inert atmosphere. The flask should be cooled in an ice bath.

-

Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[7]

-

Sequential Quenching: After the initial vigorous reaction subsides, slowly add methanol, followed by the dropwise addition of water to ensure complete quenching.[7]

-

Disposal: The resulting aqueous solution should be neutralized and disposed of as hazardous waste in accordance with local regulations.

Standardized Test for Pyrophoricity

While a specific autoignition temperature for this compound is not documented, its pyrophoric nature can be confirmed using standardized test methods. The UN Manual of Tests and Criteria outlines a procedure for classifying pyrophoric liquids.[9][10]

UN Test N.3: Test Method for Pyrophoric Liquids

This test involves pouring 5 mL of the liquid from a height of 1 meter onto a non-combustible surface and observing for ignition within 5 minutes. A second part of the test involves pouring the liquid onto a dry filter paper and observing for ignition or charring within 5 minutes. A positive result in either test classifies the substance as a pyrophoric liquid.[11]

Conclusion

This compound is a valuable but hazardous reagent due to its pyrophoric nature. A thorough understanding of its chemical properties, reactivity with air and water, and strict adherence to established handling and quenching protocols are paramount for its safe utilization in research and development. The information and procedures outlined in this guide provide a framework for mitigating the risks associated with this powerful synthetic tool, enabling its effective and safe application in the advancement of chemical science.

References

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H14Zn | CID 522075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 6. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. - Division of Research Safety | Illinois [drs.illinois.edu]

- 9. unece.org [unece.org]

- 10. UN-Methods [laus.group]

- 11. unece.org [unece.org]

Technical Guide: Physicochemical Properties of Dipropylzinc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of dipropylzinc, a highly reactive organozinc compound. Due to its pyrophoric nature, special handling and analytical techniques are required for accurate characterization. This document outlines its molecular weight and density, along with detailed experimental protocols for their determination, tailored for an audience in research and development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, reaction optimization, and safety considerations in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄Zn | PubChem[1] |

| Molecular Weight | 151.6 g/mol | PubChem[1] |

| Density | 1.080 g/mL | AALB[2] |

Experimental Protocols

The air-sensitive nature of this compound necessitates specialized experimental procedures to ensure both accuracy and safety. Standard laboratory techniques must be adapted to prevent decomposition upon exposure to air and moisture.[3]

Determination of Molecular Weight

The molecular weight of air-sensitive compounds like this compound can be determined using several advanced analytical techniques.

1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of organometallic compounds.[4] However, due to the thermal lability and reactivity of this compound, soft ionization techniques are preferred to prevent fragmentation and ensure the detection of the molecular ion.[5]

-

Methodology: Field Desorption (FD) Mass Spectrometry

-

Sample Preparation: All sample handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[3] A small amount of this compound is dissolved in a suitable anhydrous, aprotic solvent (e.g., toluene (B28343) or hexane).

-

Sample Loading: The sample solution is carefully loaded onto a specialized FD emitter (a tungsten wire with carbon microneedles) under an inert atmosphere.

-

Ionization: The emitter is introduced into the high-vacuum source of the mass spectrometer. A high voltage is applied to the emitter, creating a strong electric field that ionizes the sample molecules with minimal fragmentation.

-

Detection: The resulting ions are accelerated and their mass-to-charge ratio is determined by a time-of-flight (TOF) analyzer, which allows for precise mass determination.

-

2. Diffusion-Ordered NMR Spectroscopy (DOSY)

DOSY-NMR is a non-destructive technique that can determine the molecular weight of a compound in solution by measuring its diffusion coefficient.[6]

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., benzene-d₆ or THF-d₈) inside a glovebox. The solution is then transferred to an NMR tube, which is sealed to prevent exposure to air.

-

Data Acquisition: A series of pulsed-field gradient NMR experiments are performed. The attenuation of the NMR signal is measured as a function of the gradient strength.

-

Data Analysis: The diffusion coefficient (D) is calculated from the signal attenuation. By comparing the diffusion coefficient of the analyte to that of a series of standards with known molecular weights, the molecular weight of this compound can be determined.[6]

-

Determination of Density

The density of a liquid is its mass per unit volume. For an air-sensitive liquid like this compound, the measurements must be conducted in a controlled environment.

-

Methodology: Pycnometer Method under Inert Atmosphere

-

Apparatus Preparation: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and its empty mass is accurately determined.

-

Inert Atmosphere Transfer: The pycnometer is brought into a glovebox.

-

Filling the Pycnometer: The pycnometer is carefully filled with this compound, ensuring there are no air bubbles. The cap is securely placed, and any excess liquid is carefully wiped from the exterior.

-

Mass Measurement: The filled pycnometer is weighed inside the glovebox.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

Visualizations

Experimental Workflow for Characterization of this compound

The following diagram illustrates the general workflow for the handling and analysis of the air-sensitive compound this compound.

Caption: Workflow for handling and analyzing this compound.

Relationship Between Structure and Physicochemical Properties

The molecular structure of this compound directly influences its observed physical and chemical properties.

Caption: Influence of structure on this compound's properties.

References

- 1. This compound | C6H14Zn | CID 522075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.uvic.ca [web.uvic.ca]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Carbon-Zinc Bond in Dipropylzinc

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a detailed examination of the key characteristics of the carbon-zinc (C-Zn) bond in dipropylzinc (Zn(CH₂CH₂CH₃)₂). A comprehensive analysis of its structural parameters, thermochemistry, and spectroscopic signatures is presented, supported by quantitative data, detailed experimental protocols, and logical relationship diagrams. This document is intended to serve as a critical resource for professionals in research, chemical sciences, and drug development who utilize or study organozinc compounds.

Quantitative Data Summary

The following table summarizes the key quantitative characteristics of the carbon-zinc bond in this compound, compiled from experimental and thermochemical data.

| Characteristic | Value | Method |

| Structural Parameters | ||

| Zn-C Bond Length | 195.2 (3) pm | Gas-Phase Electron Diffraction |

| 114.5 (5) ° | Gas-Phase Electron Diffraction | |

| Thermochemical Data | ||

| Standard Enthalpy of Formation (liquid, 298.15 K) | 54.4 kJ/mol | Calorimetry |

| C-Zn Bond Dissociation Energy (BDE) | ~208 kJ/mol | Calculation from thermochemical data |

| Spectroscopic Data | ||

| ¹H NMR (CH₂ directly bonded to Zn) | ~0.4 ppm (triplet) | Predicted based on related organozinc compounds |

| ¹³C NMR (CH₂ directly bonded to Zn) | ~9 ppm | Predicted based on related organozinc compounds |

| C-Zn Symmetric Stretching Frequency | ~460-500 cm⁻¹ | Predicted based on related organozinc compounds |

Structural Characteristics of the C-Zn Bond

The foundational characteristics of the C-Zn bond in this compound are its length and the geometry around the zinc atom. These parameters have been experimentally determined with high precision.

Bond Length and Molecular Geometry

The most definitive study on the molecular structure of this compound was conducted by Almenningen et al. using gas-phase electron diffraction. This technique provides direct insight into the geometry of the molecule in the gaseous state, free from intermolecular interactions present in the solid or liquid phases.

The key findings from this study reveal a Zn-C bond length of 195.2 (3) pm . The molecule adopts a linear C-Zn-C arrangement, which is characteristic of dialkylzinc compounds. The valence angle of . This deviation from a perfect tetrahedral angle at the α-carbon is typical and reflects the electronic and steric environment of the propyl group attached to the zinc atom.

Thermochemistry of the C-Zn Bond

The strength of the carbon-zinc bond is a critical parameter for understanding its reactivity. This is quantified by the bond dissociation energy (BDE).

Bond Dissociation Energy

The C-Zn bond dissociation energy can be calculated using the standard enthalpies of formation (ΔHf°) of the components in the homolytic cleavage of one C-Zn bond in the gas phase:

Zn(CH₂CH₂CH₃)₂(g) → •CH₂CH₂CH₃(g) + ZnCH₂CH₂CH₃(g)

A more accessible value is the average C-Zn bond dissociation energy, which can be estimated from the enthalpy of formation of this compound and the constituent radicals and the zinc atom in their gaseous states.

The calculation is as follows:

BDE(C-Zn) = [ΔHf°(Zn, g) + 2 * ΔHf°(•CH₂CH₂CH₃, g) - ΔHf°(Zn(CH₂CH₂CH₃)₂, g)] / 2

Using the following values:

-

ΔHf°(Zn(CH₂CH₂CH₃)₂, l) : 54.4 kJ/mol

-

ΔHf°(Zn, g) : 130.7 kJ/mol[1]

First, the enthalpy of formation of gaseous this compound needs to be estimated from the liquid phase value. The enthalpy of vaporization for similar dialkylzinc compounds is in the range of 40-50 kJ/mol. Using an estimate of 45 kJ/mol:

ΔHf°(Zn(CH₂CH₂CH₃)₂, g) ≈ 54.4 kJ/mol + 45 kJ/mol = 99.4 kJ/mol

Now, the BDE can be calculated:

BDE(C-Zn) ≈ [130.7 kJ/mol + 2 * (100.98 kJ/mol) - 99.4 kJ/mol] / 2 BDE(C-Zn) ≈ 208 kJ/mol

This value indicates a moderately strong metal-carbon bond, which accounts for the thermal stability of this compound while also allowing for its utility in carbon-carbon bond-forming reactions where the C-Zn bond is cleaved.

Spectroscopic Signatures of the C-Zn Bond

Spectroscopic techniques provide valuable information about the electronic environment and vibrational modes of the C-Zn bond.

NMR Spectroscopy

-

¹H NMR: The protons on the α-carbon (the CH₂ group directly bonded to zinc) are expected to resonate in the upfield region, typically around ~0.4 ppm . This significant shielding is a hallmark of protons attached to carbons bonded to electropositive metals. The signal would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons.

-

¹³C NMR: The α-carbon is also significantly shielded, with a predicted chemical shift of approximately ~9 ppm .

Vibrational Spectroscopy

The C-Zn stretching vibrations are observable in Raman and infrared (IR) spectroscopy. For dialkylzinc compounds, the symmetric C-Zn-C stretching mode is typically observed in the Raman spectrum in the range of 460-500 cm⁻¹ . This vibrational frequency is sensitive to the mass of the alkyl group and the strength of the C-Zn bond.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of a propyl halide with zinc metal.

Reaction: 2 CH₃CH₂CH₂X + 2 Zn → Zn(CH₂CH₂CH₃)₂ + ZnX₂ (where X = Cl, Br, I)

Procedure:

-

Zinc dust or turnings are activated, often by forming a zinc-copper couple or by treatment with a small amount of iodine.

-

Anhydrous, oxygen-free conditions are established by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Propyl bromide or propyl iodide is added to the activated zinc in a suitable anhydrous solvent, such as diethyl ether or a hydrocarbon.

-

The reaction mixture is heated to initiate the reaction, which is often exothermic.

-

After the reaction is complete, the product, this compound, is isolated by distillation under reduced pressure.

Note: Dialkylzinc compounds are pyrophoric and react violently with water. All manipulations must be carried out using appropriate air- and moisture-free techniques.

Gas-Phase Electron Diffraction

The determination of the molecular structure of this compound was carried out using a specialized gas-phase electron diffraction apparatus.

Methodology:

-

A sample of this compound is vaporized and introduced into a high-vacuum chamber through a nozzle at a controlled temperature (e.g., ~60 °C).

-

A high-energy beam of electrons is passed through the gas-phase molecules.

-

The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern.

-

The diffraction pattern is recorded on a photographic plate or a digital detector at different nozzle-to-plate distances to capture a wide range of scattering angles.

-

The intensity of the scattered electrons as a function of the scattering angle is analyzed.

-

This data is used to construct a radial distribution function, from which interatomic distances and bond angles are determined by fitting to a molecular model.

Implications for Drug Development

Organozinc reagents, including this compound, are valuable tools in organic synthesis and, by extension, in drug development. The well-defined nature of the C-Zn bond allows for its predictable reactivity in crucial C-C bond-forming reactions, such as the Negishi coupling and Simmons-Smith cyclopropanation. Understanding the characteristics of the C-Zn bond in simple analogues like this compound provides a fundamental basis for designing more complex organozinc reagents and predicting their reactivity and stability in the synthesis of pharmaceutical compounds. The moderate bond strength allows for facile transmetalation and reaction under relatively mild conditions, which is advantageous when working with complex, sensitive molecules.

References

Methodological & Application

Application Notes and Protocols for Dipropylzinc in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dipropylzinc (Pr₂Zn) in asymmetric synthesis. While less common in the literature than its diethylzinc (B1219324) and dimethylzinc (B1204448) counterparts, this compound offers a valuable tool for the enantioselective propylation of various functional groups, leading to the formation of chiral molecules of significant interest in pharmaceutical and materials science. This document details key applications, reaction protocols, and mechanistic insights to facilitate its use in the laboratory.

Introduction to this compound in Asymmetric Synthesis

This compound is a diorganozinc reagent that serves as a source of propyl nucleophiles in carbon-carbon bond-forming reactions. In the presence of a chiral catalyst, typically a β-amino alcohol or other coordinating ligand, this compound can add to prochiral substrates with high enantioselectivity.[1][2] The resulting chiral products are valuable building blocks in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1]

The primary application of this compound in asymmetric synthesis is the 1,2-addition to carbonyl compounds, particularly aldehydes, to generate chiral secondary alcohols.[1][2][3] Additionally, it can be employed in conjugate addition reactions to α,β-unsaturated compounds. The stereochemical outcome of these reactions is predominantly controlled by the chiral ligand, which forms a chiral zinc complex that directs the approach of the propyl group to the substrate.

Key Applications

Asymmetric Addition to Aldehydes

The most well-documented application of dialkylzinc reagents, including by extension this compound, is the enantioselective addition to aldehydes to produce chiral secondary alcohols.[1][2][3] This reaction is a reliable method for setting a stereocenter and has been extensively studied with a variety of chiral ligands.

The general transformation is as follows:

The choice of chiral ligand is crucial for achieving high enantioselectivity. β-amino alcohols are a widely used class of ligands for this purpose.[2]

Asymmetric Conjugate Addition to Enones

This compound, in the presence of a suitable chiral catalyst system (often copper-based with a chiral phosphoramidite (B1245037) ligand), can participate in the asymmetric conjugate addition to α,β-unsaturated ketones (enones).[4] This reaction leads to the formation of chiral ketones with a propyl group at the β-position.

The general transformation is as follows:

Data Presentation

The following tables summarize representative quantitative data for the asymmetric addition of dialkylzinc reagents. While specific data for this compound is limited, the performance of other dialkylzincs provides a strong indication of the expected reactivity and selectivity.

Table 1: Asymmetric Addition of Dialkylzincs to Aldehydes

| Entry | Aldehyde | Dialkylzinc Reagent | Chiral Ligand/Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | Diethylzinc | (-)-DAIB | Toluene (B28343) | 0 | >95 | 98 | General literature |

| 2 | Benzaldehyde | Diisopropylzinc | (1R,2S)-N,N-Dibutylnorephedrine | Hexane/Toluene | 0 | 91 | 95 | |

| 3 | 4-Cl-Benzaldehyde | Diethylzinc | Chiral β-amino alcohol | Toluene | RT | 96 | 94 | [2] |

| 4 | Cyclohexanecarboxaldehyde | Diethylzinc | Chiral β-amino alcohol | Toluene | RT | 92 | 90 | [2] |

Table 2: Asymmetric Conjugate Addition of Dialkylzincs to Enones

| Entry | Enone | Dialkylzinc Reagent | Chiral Ligand/Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Cyclohexenone | Diethylzinc | Cu(OTf)₂ / Chiral Phosphoramidite | Toluene | -20 | >95 | >98 | [4] |

| 2 | Chalcone | Diethylzinc | Cu(OTf)₂ / Chiral Phosphoramidite | Toluene | -20 | 95 | 96 | [4] |

Experimental Protocols

General Protocol for the Asymmetric Addition of this compound to Aldehydes

This protocol is a representative procedure adapted from well-established methods for the asymmetric addition of dialkylzinc reagents to aldehydes.

Materials:

-

Chiral β-amino alcohol (e.g., (-)-DAIB, (1R,2S)-N,N-Dibutylnorephedrine)

-

This compound (solution in a suitable solvent, e.g., heptane (B126788) or toluene)

-

Aldehyde

-

Anhydrous toluene or hexane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether or ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Preparation: In a flame-dried, argon-purged flask equipped with a magnetic stir bar, dissolve the chiral β-amino alcohol (0.05 - 0.1 mmol, 5-10 mol%) in anhydrous toluene (5 mL).

-

Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add the this compound solution (1.2 mmol, 1.2 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.

-

Substrate Addition: Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (ee%) of the purified alcohol by chiral HPLC or GC analysis.

Mandatory Visualizations

Signaling Pathway: Catalytic Cycle of Asymmetric Propylation

Caption: Catalytic cycle for the asymmetric addition of this compound to an aldehyde.

Experimental Workflow

Caption: A typical experimental workflow for the asymmetric propylation of aldehydes.

Logical Relationship of Catalyst Components

Caption: Relationship between reagents and catalyst in the asymmetric reaction.

References

- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 2. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Preparation of Chiral Aminodiols and Their Applications in the Catalytic Enantioselective Addition of Diethylzinc to Aldehydes [cjcu.jlu.edu.cn]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Dipropylzinc as a Catalyst in Polymerization Reactions: Application Notes and Protocols